

A Head-to-Head Comparison of Kinase Selectivity: JNJ-38158471 vs. Cabozantinib

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Compound of Interest

Compound Name: JNJ-38158471

Cat. No.: B1255802

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For researchers, scientists, and drug development professionals, a critical evaluation of kinase inhibitor selectivity is paramount for predicting therapeutic efficacy and potential off-target effects. This guide provides a detailed comparison of the kinase selectivity profiles of **JNJ-38158471** and cabozantinib, supported by available preclinical data.

JNJ-38158471 is characterized as a highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. In contrast, cabozantinib is a multi-kinase inhibitor, targeting VEGFR2 along with MET, RET, KIT, AXL, FLT3, and TIE2, implicating it in a broader range of cellular processes including tumor cell migration, invasion, and survival.

Quantitative Kinase Inhibition Profile

The following table summarizes the available half-maximal inhibitory concentration (IC₅₀) values for both compounds against various kinases. Lower IC₅₀ values indicate greater potency.

Kinase Target	JNJ-38158471 IC50 (nM)	Cabozantinib IC50 (nM)
VEGFR2	40[1]	0.035[2]
c-Kit	500[1]	4.6[2]
Ret	180[1]	5.2[2]
MET	>1000	1.3[2]
VEGFR1	>1000	-
VEGFR3	>1000	-
AXL	-	7[2]
TIE2	-	14.3[2]
FLT3	-	11.3[2]

Data for **JNJ-38158471** indicates no significant activity (>1 μ M) against VEGFR-1 and VEGFR-3.[1] A comprehensive kinase panel screening for **JNJ-38158471** is not publicly available.

Comparative Analysis of Selectivity

Based on the available data, **JNJ-38158471** demonstrates a more selective inhibition profile, primarily targeting VEGFR2 with significantly less potency against c-Kit and Ret. Its lack of activity against VEGFR1 and VEGFR3 at concentrations up to 1 μ M further underscores its selectivity within the VEGFR family.

Cabozantinib, conversely, exhibits potent, low nanomolar inhibition across a spectrum of receptor tyrosine kinases. Its strong activity against MET and VEGFR2, key drivers in many cancers, forms the basis of its therapeutic rationale. The broader targeting profile of cabozantinib may contribute to its efficacy in various tumor types but may also be associated with a different side-effect profile compared to a more selective inhibitor like **JNJ-38158471**.

Experimental Protocols

Detailed experimental protocols for the specific kinase inhibition assays that generated the data in the table are often proprietary to the discovering entities. However, the following represents a

generalized methodology commonly employed for such determinations.

In Vitro Kinase Inhibition Assay (General Protocol)

Biochemical kinase assays are typically performed to determine the IC₅₀ value of a compound against a purified kinase. A common method is the ADP-Glo™ Kinase Assay.

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a lower production of ADP.

Materials:

- Purified recombinant kinase (e.g., VEGFR2, c-Met)
- Kinase-specific substrate (e.g., a synthetic peptide)
- ATP (Adenosine triphosphate)
- Test compound (**JNJ-38158471** or cabozantinib) dissolved in DMSO
- Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)
- ADP-Glo™ Reagent and Kinase Detection Reagent
- 384-well plates

Procedure:

- **Compound Preparation:** A serial dilution of the test compound is prepared in DMSO and then further diluted in the kinase buffer.
- **Reaction Setup:** 1 μl of the diluted compound or DMSO (as a vehicle control) is added to the wells of a 384-well plate.
- **Enzyme Addition:** 2 μl of the purified kinase enzyme solution is added to each well. The plate is incubated at room temperature for a defined period (e.g., 10-15 minutes).

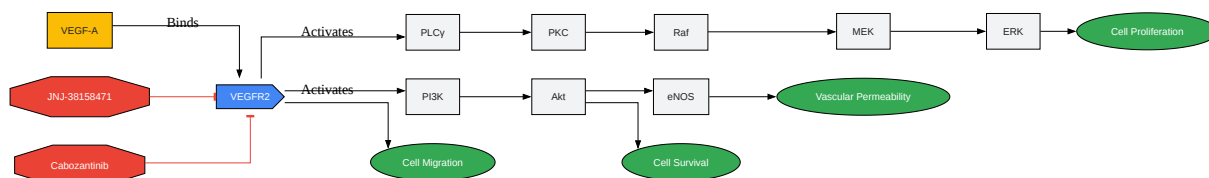
- **Reaction Initiation:** 2 μ l of a solution containing the kinase substrate and ATP is added to each well to start the kinase reaction. The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
- **Reaction Termination and ADP Detection:** 5 μ l of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.
- **ATP Detection:** 10 μ l of Kinase Detection Reagent is added to each well to convert the generated ADP back to ATP and to provide luciferase and luciferin for the detection of the newly synthesized ATP. The plate is incubated for 30 minutes at room temperature.
- **Data Acquisition:** The luminescence signal, which is proportional to the amount of ADP produced, is measured using a plate reader.
- **IC50 Determination:** The luminescence data is plotted against the compound concentration, and the IC50 value is calculated using a suitable software (e.g., GraphPad Prism) by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

The primary targets of **JNJ-38158471** and cabozantinib, VEGFR2 and MET, are key components of signaling pathways that regulate critical cellular processes in cancer.

VEGFR2 Signaling Pathway

Activation of VEGFR2 by its ligand, VEGF-A, initiates a signaling cascade that is central to angiogenesis, the formation of new blood vessels. This process is crucial for tumor growth and metastasis.

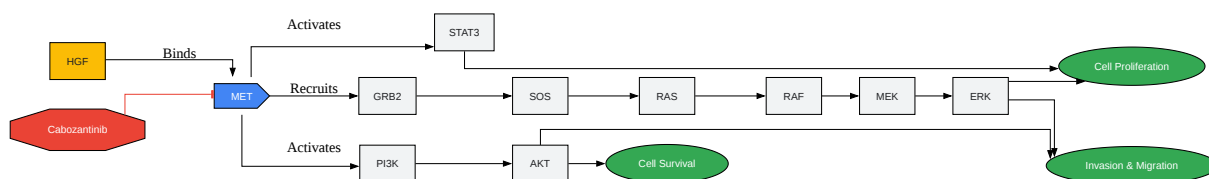


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VEGFR2 signaling pathway and points of inhibition.

MET Signaling Pathway

The MET receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), plays a crucial role in tumorigenesis by promoting cell proliferation, survival, migration, and invasion.

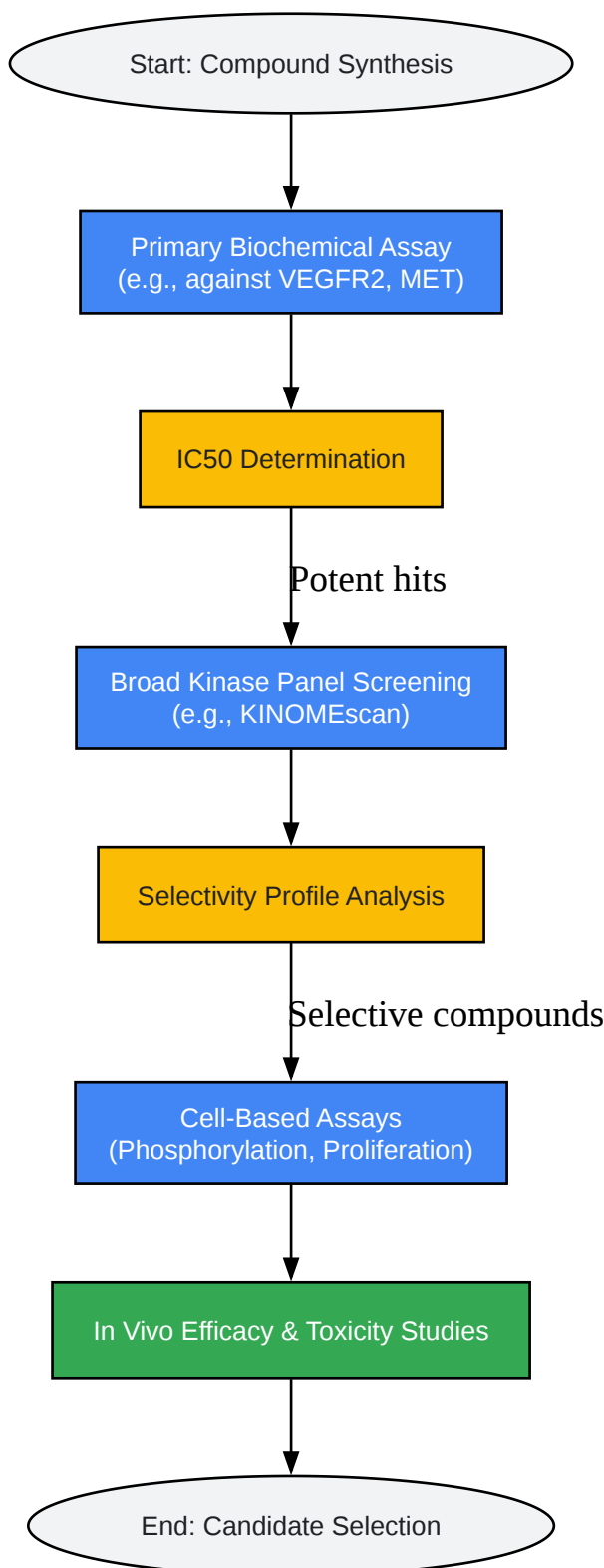


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MET signaling pathway and point of inhibition.

Experimental Workflow

The general workflow for evaluating and comparing the selectivity of kinase inhibitors is a multi-step process.



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General workflow for kinase inhibitor selectivity profiling.

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References

- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
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